molecular formula C19H30O2 B1208673 5-Androstene-3beta,16beta-diol CAS No. 6038-32-0

5-Androstene-3beta,16beta-diol

Cat. No. B1208673
CAS RN: 6038-32-0
M. Wt: 290.4 g/mol
InChI Key: CVCDJRPXEWJAAY-DSEYRMEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Androstene-3beta,16beta-diol is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Radioimmunoassay Development

Pirke (1977) developed a reliable radioimmunoassay for determining 5-androstene-3β,17β-diol in plasma. This method involved extraction with ether, thin-layer chromatography, and endpoint determination, providing a way to accurately measure this steroid in human plasma (Pirke, 1977).

Measurement in Human Plasma

Forti et al. (1978) measured 5-androsten-3β,17β-diol in spermatic and peripheral venous plasma using radioimmunoassay. Their findings indicated significant differences in the levels of this steroid between spermatic and peripheral plasma, providing insights into its production and distribution in the male body (Forti et al., 1978).

Binding Characteristics in Rabbit Vagina

Traish et al. (2004) investigated the binding characteristics of [3H]Delta(5)-androstene-3β,17β-diol to rabbit vaginal cytosolic and nuclear extracts. Their study revealed that this compound binds with high affinity to a protein in the vaginal nuclear extract, suggesting a specific biological role in rabbit vaginal tissue (Traish et al., 2004).

Quantitative Determination of Oxyphytosterols

Grandgirard et al. (2004) conducted a study to develop a new internal standard for the quantitative determination of oxyphytosterols. This included tests on compounds such as 5-androsten-3β,17β-diol, enhancing the accuracy and reliability of oxyphytosterol measurement in various biological matrices (Grandgirard et al., 2004).

Androgen Receptor Transactivation Suppression

Chang et al. (1999) reported on the development of a reporter assay to screen selective steroids for anti-androgen activity. They found certain steroids that could block the Adiol-induced androgen receptor transactivation in prostate cancer cells, indicating potential applications in treating androgen-dependent prostate cancers (Chang et al., 1999).

properties

CAS RN

6038-32-0

Product Name

5-Androstene-3beta,16beta-diol

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,16S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C19H30O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15+,16-,17-,18+,19-/m0/s1

InChI Key

CVCDJRPXEWJAAY-DSEYRMEUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CC=C4[C@@]3(CC[C@@H](C4)O)C

SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CC=C4C3(CCC(C4)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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